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Compound of Interest

Compound Name: 2-Nitro-4-propoxyaniline

CAS No.: 20367-34-4

Cat. No.: B181694 Get Quote

Introduction: Navigating Regioselectivity in
Activated Systems
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical

intermediates for pharmaceuticals, dyes, and agrochemicals.[1] 5-Nitro-2-propoxyaniline, for

instance, is a known high-intensity artificial sweetener, sometimes referred to as P-4000.[2][3]

[4] The synthesis of such molecules, however, is not always trivial. The nitration of 2-

propoxyaniline presents a classic regioselectivity challenge for chemists. The benzene ring is

substituted with two groups of opposing electronic influence: an activating, ortho, para-directing

propoxy group (-OPr) and an activating, ortho, para-directing amino group (-NH₂).

Direct nitration of the free aniline is ill-advised due to the high reactivity of the ring, which can

lead to multiple nitration products and significant oxidation, often resulting in the formation of

undesirable tarry by-products.[5] The key to a controlled and selective reaction lies in

modulating the reactivity of the amino group. By conducting the reaction in a strong acidic

medium, such as a mixture of concentrated sulfuric and nitric acids, the amino group is

protonated to form an anilinium ion (-NH₃⁺). This transformation is pivotal; the anilinium group

is a deactivating, meta-directing group.[6][7]

This protocol leverages this principle. The powerful ortho, para-directing influence of the

propoxy group and the meta-directing influence of the newly-formed anilinium group work in

concert, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position that is para
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to the propoxy group and meta to the anilinium group. This strategy allows for the high-yield,

regioselective synthesis of the desired 5-nitro-2-propoxyaniline isomer.

This document provides a comprehensive, field-tested protocol for this synthesis, including

mechanistic insights, a step-by-step procedure, safety precautions, and troubleshooting advice.

Reaction Mechanism and Rationale
The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.

Step 1: Generation of the Electrophile. Concentrated sulfuric acid protonates nitric acid, which

then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Formation of the Directing Group. 2-propoxyaniline is dissolved in concentrated sulfuric

acid, protonating the basic amino group to form the 2-propoxyanilinium ion.

Step 3: Electrophilic Attack. The electron-rich aromatic ring of the 2-propoxyanilinium ion

attacks the nitronium ion. The directing effects of the substituents guide the attack. The

propoxy group strongly directs para, while the anilinium group directs meta. Both influences

guide the electrophile to the C5 position, forming a resonance-stabilized carbocation

intermediate known as a sigma complex or arenium ion.

Step 4: Re-aromatization. A weak base (HSO₄⁻ or H₂O) removes a proton from the C5 carbon,

collapsing the sigma complex and restoring the aromaticity of the ring to yield the protonated

product.

Step 5: Deprotonation. During the aqueous workup and neutralization, the anilinium group is

deprotonated to regenerate the amino group, yielding the final product, 5-nitro-2-

propoxyaniline.
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Caption: Key stages of the electrophilic aromatic nitration of 2-propoxyaniline.

Experimental Protocol
This procedure is adapted from established methods for the nitration of substituted anilines.[7]

[8][9]

Materials and Reagents
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Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Eq.

2-

Propoxyanilin

e

C₉H₁₃NO 151.21 5.00 g 33.06 1.0

Sulfuric Acid

(98%)
H₂SO₄ 98.08 ~18 mL - -

Nitric Acid

(70%)
HNO₃ 63.01 2.3 mL 36.37 1.1

Sodium

Hydroxide
NaOH 40.00 As needed - -

Ethanol

(95%)
C₂H₅OH 46.07 As needed - -

Distilled

Water
H₂O 18.02 As needed - -

Ice H₂O 18.02 ~100 g - -

Equipment
100 mL Three-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Low-temperature thermometer (-20 to 100 °C)

Ice/salt bath

Beakers (250 mL, 500 mL)

Büchner funnel and filtration flask

pH paper or pH meter
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Step-by-Step Procedure
A. Preparation of the Amine Salt Solution (Time: ~20 min)

In a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 15 mL

of concentrated sulfuric acid.

Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

Causality: This low temperature is crucial to dissipate the heat generated from the

exothermic dissolution and salt formation, preventing degradation of the starting material.

Slowly and carefully add 5.00 g (33.06 mmol) of 2-propoxyaniline dropwise (if liquid) or in

small portions (if solid) to the cold, stirring sulfuric acid. Use a glass pipette or powder funnel.

Maintain the temperature below 10 °C throughout the addition. The resulting solution should

be a clear, slightly viscous solution of 2-propoxyanilinium sulfate.

B. Preparation of the Nitrating Mixture (Time: ~10 min)

In a separate small beaker or flask, carefully add 3 mL of concentrated sulfuric acid.

Cool this flask in a separate ice bath.

Slowly add 2.3 mL (36.37 mmol) of concentrated nitric acid to the cold sulfuric acid.

Causality: Preparing the nitrating mixture separately and pre-cooling it ensures the complete

formation of the nitronium ion and allows for better control during its addition to the reaction.

Always add acid to acid cautiously.

C. Nitration Reaction (Time: ~45 min)

Ensure the amine salt solution is cooled back down to 0 °C.

Transfer the cold nitrating mixture to a dropping funnel and place it on the central neck of the

three-neck flask.
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Add the nitrating mixture drop by drop to the stirring amine salt solution over a period of 30

minutes.

Causality: This slow, controlled addition is the most critical step. It prevents a dangerous

temperature spike from the highly exothermic nitration reaction, which would lead to

dinitration and oxidative side products. The temperature of the reaction mixture must be

rigorously maintained between 0 °C and 5 °C.

After the addition is complete, allow the mixture to stir in the ice bath for an additional 15

minutes to ensure the reaction goes to completion.

D. Workup and Isolation (Time: ~1 hour)

In a 500 mL beaker, place approximately 100 g of crushed ice.

Slowly and carefully pour the reaction mixture onto the ice with constant stirring. This will

precipitate the crude product.

Causality: Quenching the reaction on ice safely dilutes the strong acid and dissipates the

heat of dilution. The product is less soluble in the cold aqueous solution.

The solution will still be strongly acidic. Place the beaker in an ice bath and slowly neutralize

the mixture by adding a cold concentrated solution of sodium hydroxide (e.g., 50% w/v) or by

carefully adding aqueous ammonia until the pH is ~7-8. This step is also highly exothermic

and must be done slowly with efficient cooling.

Causality: Neutralization deprotonates the anilinium group, converting the water-soluble salt

into the free aniline base, which is much less soluble and precipitates fully.

Collect the precipitated orange solid by vacuum filtration using a Büchner funnel.

Wash the solid thoroughly with cold distilled water until the washings are neutral to pH paper.

Press the solid as dry as possible on the funnel.

E. Purification (Time: ~1-2 hours)

The crude product can be purified by recrystallization from an ethanol/water mixture.
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Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95%

ethanol required to dissolve the solid completely.

Slowly add hot water dropwise until the solution becomes faintly turbid.

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold

ethanol/water (1:1), and dry them in a desiccator or a vacuum oven at low heat.

Expected Results
Product: 5-Nitro-2-propoxyaniline

Appearance: Orange crystalline solid.[4]

Melting Point: 49 °C.[3][10]

Theoretical Yield: (33.06 mmol * 196.20 g/mol ) = 6.49 g. An isolated yield of 70-85% is

typical for this type of reaction.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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